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Compound of Interest

Compound Name: Mi-nc (hydrochloride)
CAS No.: 1934302-23-4
Cat. No.: B560369
. J

This guide provides an in-depth technical overview of MI-nc (hydrochloride), a critical
negative control compound for studies involving inhibitors of the menin-mixed lineage leukemia
(menin-MLL) interaction. Designed for researchers, scientists, and drug development
professionals, this document synthesizes key information on sourcing, mechanism of action,
and practical application of MI-nc (hydrochloride) in experimental settings.

Introduction: The Role of a Negative Control in
Menin-MLL Inhibition Studies

The interaction between the protein menin and members of the mixed lineage leukemia (MLL)
family of histone methyltransferases is a critical driver in certain types of acute leukemia.[1]
Consequently, the development of small molecule inhibitors targeting this protein-protein
interaction is a promising therapeutic strategy. In this context, the use of a structurally related
but biologically inactive compound as a negative control is paramount to validate that the
observed cellular and molecular effects are specifically due to the inhibition of the menin-MLL
interaction.

Mi-nc (hydrochloride) serves as this essential negative control for the potent menin-MLL
inhibitor, MI-2.[2][3] While MI-2 potently binds to menin and blocks its interaction with MLL with
a half-maximal inhibitory concentration (IC50) in the nanomolar range, MI-nc is a weak inhibitor
with an IC50 of 193 pM.[2][3] This significant difference in potency, despite structural
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similarities, allows researchers to confidently attribute the effects of MI-2 to its specific on-target

activity.

Sourcing and Procurement of MI-nc (hydrochloride)

The acquisition of high-purity MI-nc (hydrochloride) is the foundational step for reliable and

reproducible experimental outcomes. Several reputable suppliers cater to the research

community. Below is a comparative overview of key suppliers and their current offerings.

. Product CAS Molecular Formula .
Supplier . Purity
Name Number Formula Weight

MiI-nc
Cayman ] 1934302-23- C14H16N6S2 »
] (hydrochlorid 405.4 g/mol >98%
Chemical 4 2HCI
e)
MI-nc
] 1934302-23- C14H16N6S2
APEXBIO (hydrochlorid 405.4 g/mol >98%
4 2HCI
e)
MI-nc
MedChemEx ] ] 1934302-23- C14H18CI2NeS
dihydrochlori 405.37 g/mol >98%
press 4 2
de
Pricing Information (as of February 2026):
Supplier 1mg 5mg 10 mg 25 mg 50 mg
Cayman
Chemical (via - - - - $89.00[4]
Biocompare)
APEXBIO $91.00 $318.00 $589.00 $1,358.00 -
MedChemEx Request
$186.00 $464.00 $854.00 -
press Quote

Note: Prices are subject to change and may not include shipping and handling fees. It is

recommended to visit the supplier's website for the most current pricing and availability.
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Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of MI-nc (hydrochloride) is
crucial for its proper handling, storage, and use in experiments.

Solubility:
Solvent Solubility
DMSO 1.3 mg/mL][2]
DMF 0.5 mg/mL[3]
Ethanol 0.1 mg/mL[2]
PBS (pH 7.2) 0.16 mg/mL[3]

Storage and Stability:

Mi-nc (hydrochloride) is typically supplied as a crystalline solid and should be stored at -20°C
for long-term stability.[2] For experimental use, it is advisable to prepare fresh solutions. If stock
solutions in organic solvents like DMSO are prepared, they should be stored in tightly sealed
vials at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.

Mechanism of Action: A Weak Inhibitor of the Menin-
MLL Interaction

The primary utility of MI-nc (hydrochloride) lies in its well-characterized lack of potent
biological activity against the menin-MLL interaction. Menin acts as a scaffold protein, and its
interaction with MLL is essential for the recruitment of the MLL complex to target genes, leading
to histone H3 lysine 4 (H3K4) methylation and subsequent gene expression.[5] In MLL-
rearranged leukemias, the MLL fusion protein aberrantly activates downstream targets like the
HOXA9 and MEIS1 genes, driving leukemogenesis.

MI-2, the active compound, binds to a pocket on menin that is critical for the MLL interaction,
thereby displacing MLL and inhibiting the downstream oncogenic signaling. MI-nc, due to
subtle structural differences, exhibits significantly weaker binding to this pocket, resulting in a
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much higher IC50 value.[3] This differential binding affinity is the cornerstone of its function as
a negative control.
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Experimental Compounds
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Figure 2: Workflow for the Fluorescence Polarization (FP) assay.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

TR-FRET is another robust biochemical assay for quantifying protein-protein interactions.

Principle: This assay uses a donor fluorophore (e.g., terbium-cryptate labeled anti-His antibody)
and an acceptor fluorophore (e.qg., streptavidin-XL665) that are brought into proximity when
His-tagged menin binds to a biotinylated MLL peptide. [6]Excitation of the donor leads to
energy transfer to the acceptor and a specific FRET signal. An inhibitor disrupts this interaction,
leading to a loss of the FRET signal.

Materials:

¢ His-tagged recombinant human menin protein

» Biotinylated MLL peptide

o Terbium-cryptate labeled anti-6XHis antibody (donor)
» Streptavidin-XL665 (acceptor)

e TR-FRET assay buffer

e MI-2 and MI-nc (hydrochloride)

e DMSO

e Low-volume 384-well plates
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e TR-FRET compatible plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

e In a 384-well plate, add the assay buffer.

e Add the His-tagged menin and biotinylated MLL peptide.

¢ Add the serially diluted compounds and a DMSO vehicle control.

e Add the terbium-labeled anti-His antibody and streptavidin-XL665.

 Incubate the plate at room temperature for 1-4 hours, protected from light.

» Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

o Calculate the TR-FRET ratio and determine the IC50 values. As with the FP assay, MI-nc
should have a significantly higher IC50 than MI-2.

Quantitative Real-Time PCR (qRT-PCR) for Downstream
Gene Expression

This cell-based assay assesses the functional consequences of menin-MLL inhibition.

Principle: Inhibition of the menin-MLL interaction is expected to downregulate the expression of
downstream target genes such as HOXA9 and MEIS1. [5]By treating MLL-rearranged leukemia
cells with an inhibitor and its negative control, changes in the mRNA levels of these genes can
be quantified.

Materials:
e MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)
e Cell culture medium and supplements

e MI-2 and MI-nc (hydrochloride)
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e DMSO

e RNA extraction kit

o Reverse transcription kit

e (PCR master mix

e Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
e PCR instrument

Procedure:

o Seed the leukemia cells in appropriate culture plates.

o Treat the cells with a range of concentrations of MI-2, MI-nc (hydrochloride), and a DMSO
vehicle control for a predetermined time (e.g., 24-72 hours).

e Harvest the cells and extract total RNA using a commercial Kit.
o Perform reverse transcription to synthesize cDNA.
o Set up the gPCR reactions with primers for the target genes and the housekeeping gene.

e Run the gPCR and analyze the data using the AACt method to determine the relative fold
change in gene expression.

o Treatment with MI-2 should result in a dose-dependent decrease in HOXA9 and MEIS1
expression, while MI-nc should have minimal to no effect at equivalent concentrations.

Conclusion

Mi-nc (hydrochloride) is an indispensable tool for researchers working on the development of
menin-MLL inhibitors. Its well-defined lack of potent activity, coupled with its structural similarity
to active inhibitors like MI-2, provides the necessary rigor for validating on-target effects in both
biochemical and cell-based assays. By carefully selecting a reputable supplier and employing
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appropriate experimental protocols, researchers can ensure the integrity and reproducibility of
their findings in this promising area of cancer drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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